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Introduction

Brilaroxazine (formerly RP5063) is a novel, orally active, multimodal neuromodulator with a
distinct pharmacological profile, positioning it as a promising therapeutic candidate for a range
of neuropsychiatric and inflammatory disorders.[1][2] Developed by Reviva Pharmaceuticals,
brilaroxazine is a dopamine-serotonin system stabilizer that has demonstrated significant
potential in preclinical studies for the treatment of schizophrenia, as well as emerging
applications in inflammatory conditions such as idiopathic pulmonary fibrosis (IPF).[1][3][4] This
technical guide provides an in-depth overview of the preclinical efficacy data for brilaroxazine,
with a focus on its pharmacological actions, and detailed experimental protocols from key in
vivo studies.

Core Pharmacological Profile

Brilaroxazine exhibits a broad and unique receptor binding profile, characterized by high
affinity for key dopamine and serotonin receptors implicated in the pathophysiology of
psychosis and other neurological disorders. Its mechanism of action is distinguished by a
combination of partial agonism and antagonism at these critical targets.

Receptor Binding and Functional Activity
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Brilaroxazine demonstrates high-affinity binding to dopamine D2, D3, and D4 receptors, where
it acts as a partial agonist. This partial agonism is a key feature of third-generation
antipsychotics, allowing for the modulation of dopamine activity — stimulating receptors in a
state of low dopamine and competing with dopamine where it is in excess. This is thought to
contribute to a reduction in positive symptoms of schizophrenia with a lower risk of
extrapyramidal side effects compared to first and second-generation antipsychotics.

In the serotonin system, brilaroxazine is a potent partial agonist at 5-HT1A and 5-HT2A
receptors, and a potent antagonist at 5-HT2B and 5-HT7 receptors. Its activity at 5-HT1A
receptors is believed to contribute to its anxiolytic and antidepressant effects, as well as
potentially improving cognitive symptoms. The antagonism of 5-HT2A receptors is a hallmark of
atypical antipsychotics and is associated with a reduction in negative symptoms and a lower
incidence of motor side effects. Furthermore, the antagonism of 5-HT7 receptors has been
linked to pro-cognitive and antidepressant effects. The compound also shows moderate affinity
for the serotonin transporter (SERT).

The multifaceted interaction of brilaroxazine with these receptors is thought to underlie its
broad-spectrum efficacy observed in preclinical models. The following table summarizes the
receptor binding affinities (Ki) of brilaroxazine.

Receptor Binding Affinity (Ki, nM) Functional Activity
Dopamine D2 High Partial Agonist
Dopamine D3 High Partial Agonist
Dopamine D4 High Partial Agonist
Serotonin 5-HT1A 15 Partial Agonist
Serotonin 5-HT2A 2.5 Partial Agonist
Serotonin 5-HT2B 0.19 Antagonist

Serotonin 5-HT7 2.7 Antagonist

Table 1: Receptor Binding Profile and Functional Activity of Brilaroxazine. Data compiled from
multiple sources.
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Preclinical Efficacy in Schizophrenia Models

Brilaroxazine has been extensively evaluated in rodent models designed to mimic the positive,
negative, and cognitive symptoms of schizophrenia. These studies have consistently
demonstrated its antipsychotic-like and pro-cognitive effects.

Apomorphine-Induced Climbing in Mice

This model is a classic screening test for dopamine D2 receptor antagonism, a key mechanism
of antipsychotic drugs. Apomorphine, a potent dopamine agonist, induces a characteristic
climbing behavior in mice, which can be attenuated by antipsychotic agents.

Experimental Protocol:
e Animals: Male NMRI mice.

e Procedure: Mice were pre-treated with brilaroxazine (1, 3, and 10 mg/kg, intraperitoneally -
I.p.) or vehicle 30 minutes prior to the administration of apomorphine (1.0 mg/kg,
subcutaneously - s.c.). Following apomorphine injection, the mice were placed in cylindrical
wire mesh cages, and the time spent climbing was recorded over a 20-minute period.

» Efficacy Endpoint: Reduction in the total time spent climbing compared to the vehicle-treated
group.

Results:

Brilaroxazine demonstrated a dose-dependent and significant reduction in apomorphine-
induced climbing behavior.
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L % Inhibition vs. p-value vs.
Treatment Group Mean Climbing . .
. . Apomorphine Apomorphine
(mglkg, i.p.) Time (seconds)
Control Control
Vehicle +
Apomorphine
Brilaroxazine (1) + o
) Significant <0.001
Apomorphine
Brilaroxazine (3) + o
] Significant <0.001
Apomorphine
Brilaroxazine (10) + o
Significant <0.001

Apomorphine

Table 2: Efficacy of Brilaroxazine in the Apomorphine-Induced Climbing Test in Mice. Note:
Specific mean climbing times were not provided in the source material, but significant inhibition
was reported.

Prepulse Inhibition (PPI) of the Acoustic Startle
Response in Rats

The PPI test is a measure of sensorimotor gating, a pre-attentive process that is deficient in
patients with schizophrenia. This deficit is thought to underlie some of the cognitive
fragmentation and sensory overload experienced by these individuals. The ability of a drug to
restore PPI in animal models is considered a strong predictor of antipsychotic efficacy,
particularly for cognitive and positive symptoms.

Experimental Protocol:
e Animals: Male Wistar rats.

o Apparatus: Automated startle chambers equipped with a loudspeaker to deliver acoustic
stimuli and a sensor to measure the whole-body startle response.

o Procedure: Rats were pre-treated with brilaroxazine (3, 10, and 30 mg/kg, i.p.) or vehicle 30
minutes prior to the test session. The session consisted of a series of trials, including:
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o Pulse-alone trials: A strong acoustic stimulus (e.g., 105-120 dB, 40 ms duration) to elicit a

startle response.

o Prepulse-pulse trials: The startling pulse is preceded by a weaker, non-startling acoustic
stimulus (prepulse) at various intensities (e.g., 65, 70, 75, 80 dB, 20 ms duration) and lead

times (e.g., 100 ms).

o No-stimulus trials: Background noise only.

» Efficacy Endpoint: The percentage of PPl is calculated as: 100 - [(startle amplitude on
prepulse-pulse trial) / (startle amplitude on pulse-alone trial)] x 100. An increase in %PPI
indicates an improvement in sensorimotor gating.

Results:

Apomorphine is used to disrupt PPI in this model. Brilaroxazine dose-dependently reversed

the apomorphine-induced deficit in PPI.

. p-value vs.
Treatment Group Prepulse Intensity . )
. % PPI Restoration Apomorphine
(mglkg, i.p.) (dB)
Control
Brilaroxazine (10) 87 Significant <0.05
Brilaroxazine (30) 87, 90, 93 Significant <0.01

Table 3: Efficacy of Brilaroxazine in the Apomorphine-Induced Prepulse Inhibition Deficit
Model in Rats.

Dizocilpine (MK-801)-Induced Hyperactivity in Rats

Dizocilpine (MK-801) is a non-competitive NMDA receptor antagonist that induces a
hyperlocomotor state in rodents, which is considered a model for the positive symptoms of
schizophrenia. Attenuation of this hyperactivity is indicative of antipsychotic potential.

Experimental Protocol:

e Animals: Male Wistar rats.
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o Apparatus: Open-field arenas equipped with automated photobeam systems to track
locomotor activity.

e Procedure: Rats were pre-treated with brilaroxazine (3, 10, and 30 mg/kg, i.p.) or vehicle
prior to the administration of dizocilpine (e.g., 0.25 mg/kg, i.p.). Locomotor activity (e.g.,
distance traveled, number of beam breaks) was then recorded for a specified period (e.qg.,
60-90 minutes).

» Efficacy Endpoint: Reduction in dizocilpine-induced locomotor activity compared to the
vehicle-treated group.

Results:

Brilaroxazine significantly and dose-dependently reduced the hyperactivity induced by

dizocilpine.
% Reduction in L
Treatment Group (mg/kg, . p-value vs. Dizocilpine
. Dizocilpine-Induced
i.p.) . Control
Locomotion
Brilaroxazine (3) ~25% <0.05
Brilaroxazine (10) ~49% <0.01
Brilaroxazine (30) ~47% <0.01

Table 4: Efficacy of Brilaroxazine in the Dizocilpine-Induced Hyperactivity Model in Rats.

Preclinical Efficacy in a Model of Idiopathic
Pulmonary Fibrosis (IPF)

Beyond its potential in neuropsychiatric disorders, brilaroxazine has demonstrated promising
efficacy in a preclinical model of idiopathic pulmonary fibrosis (IPF), a progressive and fatal
lung disease characterized by fibrosis and inflammation. This therapeutic potential is attributed
to its potent antagonism of 5-HT2B and 5-HT7 receptors, which are implicated in fibrotic and
inflammatory processes.
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Bleomycin-iInduced Pulmonary Fibrosis in Rats

Intratracheal administration of the cytotoxic agent bleomycin is a widely used and well-
characterized animal model that mimics many of the key features of human IPF, including
inflammation, fibroblast proliferation, and excessive collagen deposition.

Experimental Protocol:

e Animals: Male Sprague-Dawley rats.

 Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 2.5 U/kg).
o Treatment Regimens:

o Prophylactic: Brilaroxazine (15 mg/kg, twice daily, p.o.) initiated one day after bleomycin
administration and continued for 20 days.

o Therapeutic: Brilaroxazine (15 mg/kg, twice daily, p.o.) initiated 10 days after bleomycin
administration and continued for 10 days.

» Efficacy Endpoints:
o Survival rate.
o Lung function parameters (e.g., respiratory resistance).

o Histological assessment of lung fibrosis (e.g., Ashcroft score, Masson's trichrome staining
for collagen).

o Biochemical markers of fibrosis (e.g., hydroxyproline content in lung tissue).
o Markers of inflammation (e.g., cytokine levels in bronchoalveolar lavage fluid - BALF).
Results:

Brilaroxazine demonstrated significant anti-fibrotic and anti-inflammatory effects in this model,
in both prophylactic and therapeutic settings.
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BENGHE

. Prophylactic Brilaroxazine = Therapeutic Brilaroxazine
Endpoint

vs. Bleomycin Control vs. Bleomycin Control

Survival Rate

Significantly increased

Significantly increased

Respiratory Resistance

Significantly decreased

Not reported

Ashcroft Fibrosis Score

Significantly decreased
(p<0.001)

Significantly decreased
(p<0.001)

Lung Hydroxyproline Content

Significantly decreased
(p<0.05)

Significantly decreased
(p<0.01)

BALF Inflammatory Cell Count

Significantly decreased
(p<0.05)

Significantly decreased
(p<0.01)

Pro-inflammatory Cytokines
(e.g., MCP-1, IP-10, RANTES)

Significantly decreased
(p<0.05)

Significantly decreased
(p<0.01)

Table 5: Efficacy of Brilaroxazine in the Bleomycin-Induced Pulmonary Fibrosis Model in Rats.

Signaling Pathways and Experimental Workflows

The therapeutic effects of brilaroxazine are mediated through its modulation of complex
intracellular signaling cascades downstream of dopamine and serotonin receptors. The
following diagrams, generated using Graphviz (DOT language), illustrate the proposed
signaling pathways and the general workflow of the preclinical efficacy studies.
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Caption: Proposed signaling pathways of Brilaroxazine in schizophrenia.
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Caption: Proposed anti-fibrotic and anti-inflammatory mechanisms of Brilaroxazine in IPF.
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Caption: General workflow of preclinical in vivo efficacy studies for Brilaroxazine.

Conclusion

The preclinical data for brilaroxazine strongly support its potential as a novel therapeutic agent
with a broad spectrum of activity. In models of schizophrenia, it demonstrates robust
antipsychotic-like and pro-cognitive effects, consistent with its unique dopamine-serotonin
receptor modulation profile. Furthermore, its efficacy in a challenging model of idiopathic
pulmonary fibrosis highlights its potential to address unmet needs in inflammatory and fibrotic
diseases. The detailed experimental protocols and quantitative data presented in this guide
provide a comprehensive foundation for further research and development of this promising
compound. The multifaceted mechanism of action of brilaroxazine suggests that it may offer a
favorable efficacy and safety profile in clinical settings.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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